N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group. The 5-methylisoxazole moiety is attached via a methylene linker at position 4 of the thiadiazole ring. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) with a polar sulfonamide group and a nitrogen-oxygen-rich isoxazole substituent, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c1-7-8(5-12-18-7)6-13-20(16,17)10-4-2-3-9-11(10)15-19-14-9/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOPTNPIQEYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an appropriate β-keto ester or diketone under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Synthesis of Benzo[c][1,2,5]thiadiazole: This core structure is usually prepared by cyclization reactions involving ortho-diamines and sulfur sources like sulfur dichloride or thionyl chloride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is its antimicrobial properties. Research indicates that compounds in the thiadiazole family exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Cancer Research
In cancer research, this compound has shown promise as a potential chemotherapeutic agent. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulation and apoptosis-related proteins .
Agricultural Applications
Pesticidal Activity
The compound's structural features allow it to act as a pesticide. Research indicates that thiadiazole derivatives can exhibit herbicidal and insecticidal properties. This makes them valuable in agricultural settings for pest management and crop protection .
Plant Growth Regulation
Additionally, studies have explored the use of thiadiazole compounds as plant growth regulators. They have been shown to influence plant growth patterns and development by modulating hormonal pathways within plants .
Material Science
Polymer Chemistry
this compound can also be utilized in polymer chemistry. Its sulfonamide group can enhance the properties of polymers by increasing thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for various industrial applications .
Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiadiazole derivatives exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics, suggesting a promising avenue for drug development .
Anti-inflammatory Mechanism
In vitro studies have shown that this compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. This reduction correlates with decreased inflammation markers in animal models of arthritis .
Agricultural Field Trials
Field trials conducted with crops treated with thiadiazole-based pesticides demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated not only improved crop yields but also enhanced resistance to fungal infections .
Mechanism of Action
The mechanism by which N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activity through binding interactions facilitated by its sulfonamide group and heterocyclic rings . These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The benzo[c][1,2,5]thiadiazole-sulfonamide scaffold is shared with several pharmacologically active compounds. Key differences arise in substituent groups, which dictate biological activity and physicochemical properties:
Key Observations:
- In contrast, 1,3,4-thiadiazole derivatives (e.g., Compound 6) exhibit different electronic profiles due to ring positioning .
- Substituent Impact :
- The piperazine-3-oxopropyl group in Compound 9 enhances selectivity for M1 muscarinic receptors, likely due to its basic nitrogen and conformational flexibility .
- The 5-methylisoxazole substituent in the target compound may improve metabolic stability compared to phenyl or acetyl groups in analogs like Compound 8a .
- Thiophene-carboxamido groups in EG00229 facilitate π-π stacking interactions critical for Neuropilin-1 inhibition .
Biological Activity
N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a benzo[c][1,2,5]thiadiazole core linked to a 5-methylisoxazole moiety through a methylene bridge. Its sulfonamide group contributes to its pharmacological properties. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiadiazoles have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4a | HePG-2 | 5.05 | Inhibition of BRAF and VEGFR-2 |
| Compound 4f | MCF-7 | 8.10 | Induction of apoptosis |
| Compound 4r | HCT-116 | 15.36 | Cell cycle arrest in G2-M phase |
As shown in Table 1, compounds derived from the thiadiazole framework have demonstrated IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The sulfonamide group in this compound is known for its antibacterial properties. Studies have reported that thiadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Thiadiazole Compounds
| Compound | Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 18 |
| Thiadiazole B | Escherichia coli | 15 |
Table 2 illustrates the effectiveness of certain thiadiazole derivatives against common bacterial strains, highlighting their potential as therapeutic agents in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this sulfonamide have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain derivatives lead to increased rates of apoptosis in cancer cells by activating intrinsic pathways.
- Antibacterial Mechanism : The sulfonamide moiety interferes with folate synthesis in bacteria, which is crucial for their growth and reproduction.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while sparing normal cells .
Another study focused on its antimicrobial effects against resistant strains of bacteria. The compound exhibited substantial inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
